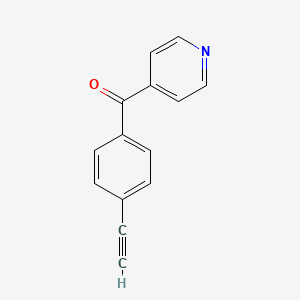
(4-Ethynylphenyl)-4-pyridinylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Ethynylphenyl)-4-pyridinylmethanone is an organic compound that features a unique structure combining an ethynyl group attached to a phenyl ring and a pyridinylmethanone moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (4-Ethynylphenyl)-4-pyridinylmethanone typically involves the Sonogashira coupling reaction. This reaction is a cross-coupling process that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reaction employs a palladium catalyst and a copper co-catalyst under mild conditions, often at room temperature . The general reaction scheme is as follows:
Ar-X+R-C≡CH→Ar-C≡C-R
where Ar-X represents the aryl halide and R-C≡CH represents the terminal alkyne.
Industrial Production Methods: Industrial production of this compound may involve large-scale Sonogashira coupling reactions, optimized for high yield and purity. The use of eco-friendly solvents like glycerol has been explored to reduce environmental impact and improve reaction efficiency .
化学反应分析
Types of Reactions: (4-Ethynylphenyl)-4-pyridinylmethanone undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alkanes or alkenes.
Substitution: The phenyl and pyridinyl rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) under UV light.
Major Products:
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of ethyl-substituted phenylpyridines.
Substitution: Formation of halogenated derivatives.
科学研究应用
(4-Ethynylphenyl)-4-pyridinylmethanone has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanomaterials.
作用机制
The mechanism of action of (4-Ethynylphenyl)-4-pyridinylmethanone involves its interaction with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the pyridinylmethanone moiety can coordinate with metal ions or form hydrogen bonds with biological macromolecules . These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
相似化合物的比较
- (4-Ethynylphenyl)-4-pyridinylmethanone
- Tris(4-ethynylphenyl)amine
- Ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′:6′,2″-terpyridine)
Comparison:
- Structural Differences: While this compound features a single ethynyl group attached to a phenyl ring, tris(4-ethynylphenyl)amine has three ethynyl groups attached to an amine core, and ruthenium(II)-bis(4′-(4-ethynylphenyl)-2,2′:6′,2″-terpyridine) is a metal complex with ethynyl-substituted terpyridine ligands .
- Unique Properties: this compound is unique in its ability to form stable complexes with metal ions and its potential for diverse chemical modifications, making it a versatile compound in various research applications .
属性
CAS 编号 |
345911-44-6 |
|---|---|
分子式 |
C14H9NO |
分子量 |
207.23 g/mol |
IUPAC 名称 |
(4-ethynylphenyl)-pyridin-4-ylmethanone |
InChI |
InChI=1S/C14H9NO/c1-2-11-3-5-12(6-4-11)14(16)13-7-9-15-10-8-13/h1,3-10H |
InChI 键 |
RFEAOVKLLMIOOK-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC=C(C=C1)C(=O)C2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


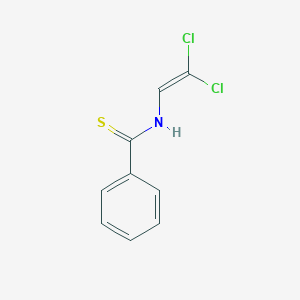
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13897898.png)
![2-[[(2,4-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13897907.png)

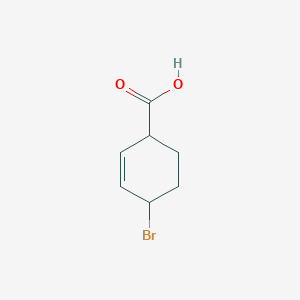
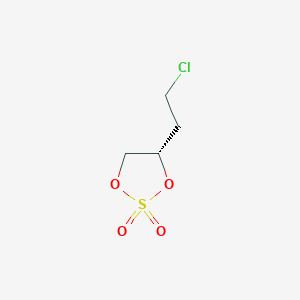
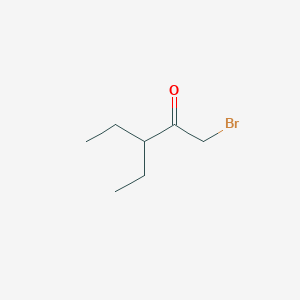

![6-Bromo-2-chloro-7-fluoro-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13897937.png)
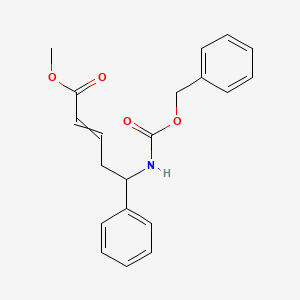
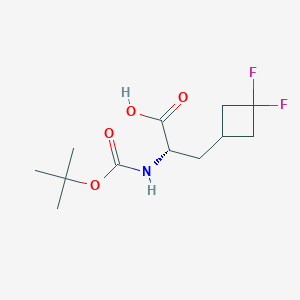
![(S)-(4-Benzyl-4-azaspiro[2.4]heptan-5-yl)methanol](/img/structure/B13897948.png)
![Benzyl (4S)-1-oxa-8-azaspiro[3.5]nonane-8-carboxylate](/img/structure/B13897949.png)
![Tert-butyl 4-[4-(methylamino)pyrazol-1-yl]piperidine-1-carboxylate](/img/structure/B13897957.png)
